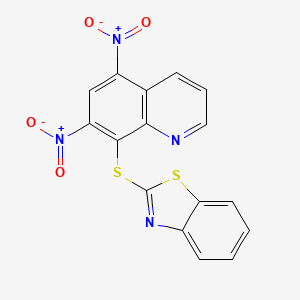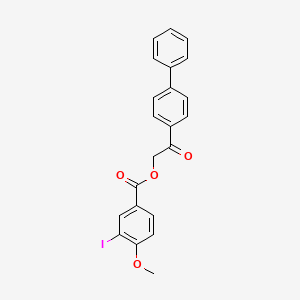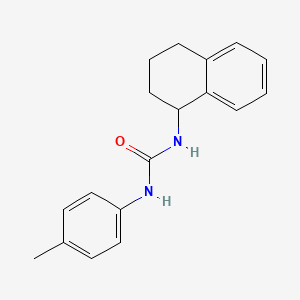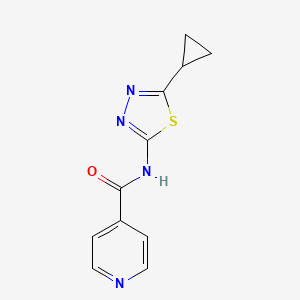![molecular formula C19H24O4 B5247690 1-Ethoxy-4-[2-[2-(2-methylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B5247690.png)
1-Ethoxy-4-[2-[2-(2-methylphenoxy)ethoxy]ethoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-4-[2-[2-(2-methylphenoxy)ethoxy]ethoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of an ethoxy group and multiple ethoxyethoxy linkages attached to a benzene ring
Preparation Methods
The synthesis of 1-Ethoxy-4-[2-[2-(2-methylphenoxy)ethoxy]ethoxy]benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-methylphenol with ethylene oxide to form 2-(2-methylphenoxy)ethanol.
Etherification: The intermediate is then reacted with ethylene glycol in the presence of a strong acid catalyst to form 2-[2-(2-methylphenoxy)ethoxy]ethanol.
Final Etherification: The final step involves the reaction of the product with ethyl bromide in the presence of a base to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
1-Ethoxy-4-[2-[2-(2-methylphenoxy)ethoxy]ethoxy]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acids, bases, and various catalysts, depending on the desired transformation. Major products formed from these reactions include substituted benzene derivatives, alcohols, and quinones.
Scientific Research Applications
1-Ethoxy-4-[2-[2-(2-methylphenoxy)ethoxy]ethoxy]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the production of specialty chemicals, including surfactants and polymers.
Mechanism of Action
The mechanism by which 1-Ethoxy-4-[2-[2-(2-methylphenoxy)ethoxy]ethoxy]benzene exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-Ethoxy-4-[2-[2-(2-methylphenoxy)ethoxy]ethoxy]benzene can be compared with similar compounds such as:
1-Methoxy-4-[2-(2-methoxyethoxy)ethoxy]benzene: This compound has similar structural features but with methoxy groups instead of ethoxy groups.
Benzene, 1-ethoxy-4-methyl-: This compound has a simpler structure with only one ethoxy group and a methyl group attached to the benzene ring.
The uniqueness of this compound lies in its multiple ethoxyethoxy linkages, which impart distinct chemical and physical properties.
Properties
IUPAC Name |
1-ethoxy-4-[2-[2-(2-methylphenoxy)ethoxy]ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4/c1-3-21-17-8-10-18(11-9-17)22-14-12-20-13-15-23-19-7-5-4-6-16(19)2/h4-11H,3,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYDBXRYJFJMIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCOCCOC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-methoxyphenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5247647.png)
![N~1~-(tert-butyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5247659.png)
![ethyl 4-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5247662.png)
![2-methoxy-4-methyl-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene](/img/structure/B5247666.png)
![(5E)-1-[4-(diethylamino)phenyl]-5-[(2,4-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5247671.png)
methanone](/img/structure/B5247673.png)
![1-(9H-carbazol-9-yl)-3-[(2,3-dimethylphenyl)amino]propan-2-ol](/img/structure/B5247681.png)
![(5Z)-2-amino-5-[(5-phenylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B5247683.png)
![N-[2-(cyclohexen-1-yl)ethyl]-5-(4-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5247691.png)
![3,4,5-trimethoxy-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5247699.png)
